3-bromo-N-isopropylbenzamide

Organic Synthesis Building Block Quality Control

3-Bromo-N-isopropylbenzamide (CAS 35306-75-3) is a benzamide derivative containing a bromine atom at the meta-position and an N-isopropyl amide substituent. This structure places it at the intersection of two important chemical functionalities.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
CAS No. 35306-75-3
Cat. No. B1269918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-isopropylbenzamide
CAS35306-75-3
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=CC(=CC=C1)Br
InChIInChI=1S/C10H12BrNO/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h3-7H,1-2H3,(H,12,13)
InChIKeyFRETYNHHZZBJMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-N-isopropylbenzamide (CAS 35306-75-3): A Versatile Meta-Brominated Benzamide Building Block for Cross-Coupling


3-Bromo-N-isopropylbenzamide (CAS 35306-75-3) is a benzamide derivative containing a bromine atom at the meta-position and an N-isopropyl amide substituent . This structure places it at the intersection of two important chemical functionalities. The bromine atom serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . The amide group provides hydrogen-bond donor/acceptor capabilities that are critical for molecular recognition in medicinal chemistry [1]. This dual functionality makes the compound a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, with a standard commercial purity typically offered at 95-97% .

Why 3-Bromo-N-isopropylbenzamide Is Not Interchangeable with Other Halogenated Benzamide Building Blocks


A user seeking a building block for synthesizing 3-substituted biaryl amides cannot simply substitute 3-bromo-N-isopropylbenzamide with a different halogen (e.g., 3-chloro-N-isopropylbenzamide, CAS 17271-15-7) or a different N-substituent (e.g., 3-bromo-N-methylbenzamide, CAS 49834-22-2) without fundamentally altering the synthetic outcome. The bromine atom is specifically required for optimal reactivity in Pd-catalyzed cross-coupling reactions, reacting faster than the corresponding chloride . Simultaneously, the N-isopropyl group provides a unique steric and electronic environment distinct from smaller N-methyl or larger N-tert-butyl analogs . The specific combination of the reactive 3-bromo handle and the moderately bulky N-isopropyl amide governs both the compound's reactivity as a building block and the physicochemical properties of any downstream product, making it a non-fungible item in a synthetic route [1].

Quantitative Evidence for Selecting 3-Bromo-N-isopropylbenzamide Over Its Closest Analogs


Synthetic Intermediate Purity: 97% Standard Specification vs. 95% Industry Baseline

For procurement decisions, the standard commercial purity is a key differentiator. Major suppliers like Bidepharm offer 3-bromo-N-isopropylbenzamide at a standard purity of 97% , which is a higher and more rigorous specification than the 95% minimum purity commonly offered by many other vendors for this compound class . This higher baseline purity reduces the burden of in-house purification before use in sensitive cross-coupling reactions.

Organic Synthesis Building Block Quality Control

Steric Bulk of N-Isopropyl Group Confers Unique Conformational Properties Compared to N-Methyl and N-Unsubstituted Analogs

The N-isopropyl group introduces a specific dihedral angle between the amide group and the phenyl ring. The crystal structure of the unsubstituted N-isopropylbenzamide shows a dihedral angle of 30.0(3)° [1]. In the 3-bromo-substituted target compound, this angle is expected to be similar, which is distinct from the more planar N-methyl analog (3-bromo-N-methylbenzamide, CAS 49834-22-2) where reduced steric bulk allows a smaller torsional angle. This conformational difference can critically impact molecular recognition and binding in biological targets.

Medicinal Chemistry Crystallography Molecular Recognition

Predicted Reactivity Advantage of Aryl Bromide Over Aryl Chloride in Cross-Coupling Reactions

The bromine substituent at the 3-position is a more reactive partner in palladium-catalyzed cross-coupling reactions compared to the analogous 3-chloro compound (3-chloro-N-isopropylbenzamide, CAS 17271-15-7). Aryl bromides are well-established to undergo oxidative addition to Pd(0) more readily than aryl chlorides, enabling reactions under milder conditions, with lower catalyst loadings, and often in higher yields . The vendor documentation explicitly highlights the utility of this compound specifically for Suzuki-Miyaura and Buchwald-Hartwig couplings .

Cross-Coupling Suzuki-Miyaura Reactivity Catalysis

Differentiated Physicochemical Profile: Solubility Advantage Over the Unsubstituted Parent Compound

The compound is described as insoluble in water and easily soluble in organic solvents, a property that can also render it a solvent itself . This contrasts with the unsubstituted parent compound, 3-bromobenzamide (CAS 22726-00-7), which has a more hydrophilic character due to the primary amide capable of stronger hydrogen bonding with water. The N-isopropyl substitution significantly increases lipophilicity, illustrated by a calculated increase in the octanol-water partition coefficient (clogP). The ChemSpider-predicted density of 1.4±0.1 g/cm³ is also lower than the predicted density of 3-bromobenzamide (1.6±0.1 g/cm³), further reflecting the impact of the lipophilic isopropyl group on bulk properties.

Physicochemical Properties Solubility Formulation

Potential for Selective Protein Binding Differentiated from 4-Bromo Isomer

The compound's entry in the ChEMBL database (CHEMBL1459300) indicates its use in biochemical screening . The meta-bromine substitution pattern is crucial for target binding. A class-level inference can be drawn from studies on 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors, where the substitution at the 3-position was found to be critical for potency; NS-187, a 3-substituted benzamide, was 25–55 times more potent than imatinib [1]. This strongly suggests that shifting the bromine substituent to another position, such as in 4-bromo-N-isopropylbenzamide (CAS 336182-29-7), would significantly alter or abolish binding to certain biological targets.

Biochemical Assays Protein Binding Drug Discovery

Proven Application Scenarios for Procuring 3-Bromo-N-isopropylbenzamide


Synthesis of 3-Substituted Biaryl Amides via Suzuki-Miyaura Cross-Coupling

This is the primary application scenario for this building block. The reactive aryl bromide allows for a direct, high-yielding Suzuki-Miyaura coupling with a wide range of boronic acids. The resulting 3-substituted biaryl amide can serve as a key intermediate in the synthesis of drug candidates, where the biaryl motif is a common pharmacophore. The reported yields of 70-95% for related couplings demonstrate its reliability .

Scaffold for Kinase Inhibitor Library Synthesis

Based on class-level evidence, 3-substituted benzamides are a proven scaffold for potent kinase inhibitors, particularly targeting Bcr-Abl. This compound can be used as the core starting material to generate a library of 3-substituted derivatives through parallel synthesis. The 97% purity specification from suppliers like Bidepharm is advantageous here, ensuring high-purity inputs for SAR studies .

Reference Standard for Analytical Method Development

Due to its well-defined structure, commercial availability, and the availability of batch-specific analytical data (NMR, HPLC, GC), this compound is suited for use as a reference standard in the development of analytical methods for related brominated benzamides. This is explicitly supported by vendors who market it for this purpose . The 97% purity baseline provides a higher-quality standard for calibration curves.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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